L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine

Description

Chemical Nomenclature and Structural Identification

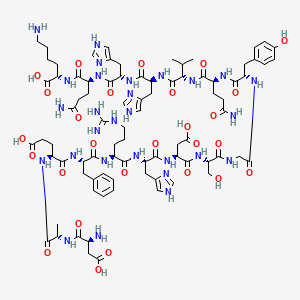

L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine possesses a complex peptidic structure that requires precise chemical characterization for accurate identification and research applications. The compound is officially catalogued under the Chemical Abstracts Service registry number 131580-10-4, providing a unique identifier for this specific peptide sequence. The molecular formula has been determined through multiple analytical methods, with slight variations reported depending on the specific analytical technique employed and the presence of associated salts or modifications.

The peptide sequence can be represented in single-letter amino acid code as Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys, corresponding to the first sixteen amino acids of the beta-amyloid peptide. Alternative nomenclature includes beta-amyloid (1-16), amyloid beta-protein (1-16), and beta-amyloid peptide fragment (1-16), all referring to the identical chemical entity. The International Union of Pure and Applied Chemistry condensed notation presents this compound as H-DL-Asp-DL-Ala-DL-Glu-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-OH, though commercial preparations typically utilize the L-form of amino acids exclusively.

The structural complexity of this peptide necessitates specialized analytical techniques for proper characterization, as conventional crystallographic methods prove inadequate due to the high flexibility and numerous undefined stereo centers inherent in peptidic structures. Three-dimensional conformer generation has been reported as disallowed in computational databases due to excessive atomic flexibility and the presence of too many atoms for standard modeling approaches. This structural complexity contributes to the peptide's biological versatility and its ability to interact with multiple molecular targets within cellular environments.

Historical Context of Beta-Amyloid Fragment Discovery

The discovery and characterization of beta-amyloid fragments, including the (1-16) sequence, emerged from foundational research conducted in the 1980s that fundamentally transformed understanding of Alzheimer's disease pathogenesis. In 1984, biochemists George Glenner and Caine Wong achieved a breakthrough by successfully isolating and purifying a novel cerebrovascular amyloid protein from twisted beta-pleated sheet fibrils associated with Alzheimer's disease. Their pioneering work involved sophisticated purification techniques, including Sephadex G-100 column chromatography with 5 M guanidine-hydrochloride in 1 N acetic acid, followed by high-performance liquid chromatography for final purification.

The initial amino acid sequence analysis revealed a protein with no homology to any previously sequenced protein, suggesting the discovery of a unique pathological entity. Glenner and Wong's research team successfully sequenced the first 24 amino acids of what they termed "cerebrovascular amyloid fibril protein beta," which we now recognize as the beta-amyloid peptide. This landmark discovery laid the foundation for extensive research in subsequent decades that ultimately established the central role of beta-amyloidosis in Alzheimer's disease pathogenesis. The identification of this protein sequence enabled subsequent cloning of the amyloid precursor protein, elucidating its proteolytic origin from neuronal membranes and identifying the proteolytic enzymes responsible for its processing.

The specific investigation of shorter beta-amyloid fragments, including the (1-16) sequence, developed as researchers recognized that different peptide lengths might possess distinct biological properties and pathological significance. Early research demonstrated that beta-amyloid could undergo catabolic processing through concerted beta- and alpha-secretase cleavages, releasing several short amyloid beta species including the (1-15) and (1-16) fragments. This processing pathway became particularly relevant when C99 levels accumulated subsequent to gamma-secretase inhibition, leading to enhanced production of these shorter fragments. The recognition that different amyloid beta fragments might serve as biomarkers for therapeutic intervention marked a significant advancement in both diagnostic and therapeutic research approaches.

Significance in Neurodegenerative Research

Beta-amyloid (1-16) has emerged as a compound of exceptional significance in neurodegenerative research, primarily due to its unique physiological properties and potential therapeutic implications. Recent investigations have demonstrated that this specific peptide fragment controls synaptic vesicle pools at excitatory synapses through sophisticated molecular mechanisms involving cholinergic signaling pathways. At physiological concentrations, beta-amyloid was initially proposed to enhance neuroplasticity and memory formation by increasing neurotransmitter release from presynaptic terminals, contradicting earlier assumptions about its purely pathological role.

Detailed research has revealed that beta-amyloid (1-42) and beta-amyloid (1-16), but not the C-terminal fragment beta-amyloid (17-42), significantly increased the size of the recycling pool of synaptic vesicles. This presynaptic effect operates through enhancement of endogenous cholinergic signaling via alpha7 nicotinic acetylcholine receptors, leading to activation of the phosphatase calcineurin. The molecular cascade continues with dephosphorylation of synapsin 1, ultimately resulting in reorganization of functional pools of synaptic vesicles and increasing their availability for sustained neurotransmission. These findings have identified synapsin 1 as a direct molecular target of beta-amyloid and revealed previously unknown effects of physiological concentrations of beta-amyloid on cholinergic modulation of glutamatergic neurotransmission.

The compound's significance extends to its potential role as a biomarker for gamma-secretase inhibition in therapeutic interventions. Research has demonstrated that cerebrospinal fluid concentrations of beta-amyloid (1-15/16) show time-dependent increases following administration of gamma-secretase inhibitors, with maximum increases reaching 66% to 180% nine hours after treatment compared to baseline measurements. This biomarker application proves particularly valuable because beta-amyloid (1-15/16) demonstrates greater sensitivity to acute pharmacodynamic changes compared to longer amyloid beta species, and shows less variability related to cerebrospinal fluid sampling timing. The relationship between decreased production of longer amyloid beta species and increased concentrations of shorter fragments provides a robust mechanism for monitoring therapeutic efficacy in clinical settings.

Relation to Full-Length Amyloid Beta Peptide

Beta-amyloid (1-16) represents the N-terminal portion of the full-length amyloid beta peptide, maintaining critical structural and functional relationships with the complete protein sequence. The full-length amyloid beta peptides, primarily beta-amyloid (1-40) and beta-amyloid (1-42), are generated through sequential proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. Beta-amyloid (1-40) contains 40 amino acids with a molecular weight of 4330 g/mol, while beta-amyloid (1-42) extends to 42 amino acids with a molecular weight of 4514 g/mol. The (1-16) fragment thus comprises the initial 40% of the beta-amyloid (1-40) sequence and approximately 38% of the beta-amyloid (1-42) sequence.

Research has demonstrated that the N-terminal fragment beta-amyloid (1-16) retains all regulatory effects observed with the full-length beta-amyloid (1-42) peptide, while the C-terminal fragment beta-amyloid (17-42) lacks these regulatory properties. This finding suggests that the biological activity of the full-length peptide resides predominantly within the N-terminal region encompassed by the (1-16) fragment. Experimental evidence shows that treatment with peptides containing the first 16 amino acids of amyloid beta, including beta-amyloid (1-40), beta-amyloid (1-42), and beta-amyloid (1-16), significantly decreased phosphorylation levels of synapsin 1, indicating shared mechanisms of action.

The relationship between the (1-16) fragment and full-length peptides extends to their interactions with cellular receptors and downstream signaling pathways. Beta-amyloid (1-16) functions as a positive allosteric modulator of alpha7 nicotinic acetylcholine receptors, increasing peak amplitude of nicotine-evoked currents without affecting channel desensitization kinetics. This receptor interaction mechanism appears to be conserved in the full-length peptides, suggesting that the (1-16) region contains the essential binding domains responsible for cholinergic receptor modulation. The preservation of these functional characteristics in the shorter fragment provides valuable insights into structure-activity relationships within the amyloid beta peptide family and offers potential advantages for therapeutic development due to reduced structural complexity.

Comparative Analysis with Other Amyloid Beta Fragments

Comparative analysis of beta-amyloid (1-16) with other amyloid beta fragments reveals distinct biochemical properties and biological activities that contribute to our understanding of structure-function relationships within this peptide family. The amyloid beta (1-15) fragment, differing by only one amino acid from the (1-16) sequence, demonstrates similar detection characteristics in immunoassays but exhibits distinct stability properties. Research has identified enzymatic activity corresponding to carboxypeptidases present in biological fluids that can degrade beta-amyloid (1-16) to beta-amyloid (1-15), indicating that the terminal lysine residue represents a site of enzymatic vulnerability.

Species-specific variations provide additional insights into the evolutionary conservation and functional significance of different amyloid beta fragments. The mouse and rat beta-amyloid (1-16) fragment exhibits a distinct sequence (Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg-His-Gln-Lys-NH2) with a molecular weight of 1857.98 g/mol, demonstrating species-specific amino acid substitutions while maintaining the overall peptide length. These sequence variations highlight the importance of the N-terminal region in maintaining biological function across different mammalian species, while allowing for species-specific adaptations in amino acid composition.

The Gln11 variant of beta-amyloid (1-16) represents another important comparative fragment, characterized by a glutamine substitution at position 11, resulting in the sequence Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Gln-Val-His-His-Gln-Lys. This variant possesses a molecular weight of 1954.06 g/mol and molecular formula C₈₄H₁₂₀N₂₈O₂₇, demonstrating how single amino acid substitutions can alter the overall chemical composition while maintaining similar molecular weights. The existence of such variants underscores the importance of precise sequence determination in research applications and suggests that subtle amino acid changes may influence biological activity.

The comparative analysis reveals that biological activity correlates strongly with the presence of the N-terminal region, particularly the first 16 amino acids, while C-terminal fragments lack the regulatory properties observed in neurotransmission studies. This pattern suggests that future therapeutic strategies might benefit from focusing on N-terminal fragment interactions rather than targeting the complete peptide sequence, potentially reducing complexity while maintaining therapeutic efficacy.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H120N28O27/c1-41(2)68(82(137)110-59(30-47-35-93-40-98-47)80(135)108-57(28-45-33-91-38-96-45)78(133)103-51(18-21-62(87)115)73(128)105-54(83(138)139)12-7-8-24-85)112-75(130)52(19-22-63(88)116)104-76(131)55(27-44-14-16-48(114)17-15-44)100-64(117)36-95-71(126)61(37-113)111-81(136)60(32-67(122)123)109-79(134)58(29-46-34-92-39-97-46)107-72(127)50(13-9-25-94-84(89)90)102-77(132)56(26-43-10-5-4-6-11-43)106-74(129)53(20-23-65(118)119)101-69(124)42(3)99-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,113-114H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,115)(H2,88,116)(H,91,96)(H,92,97)(H,93,98)(H,95,126)(H,99,125)(H,100,117)(H,101,124)(H,102,132)(H,103,133)(H,104,131)(H,105,128)(H,106,129)(H,107,127)(H,108,135)(H,109,134)(H,110,137)(H,111,136)(H,112,130)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,89,90,94)/t42-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJSMSBUNHRDLE-GXMMQULOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H120N28O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745510 | |

| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1954.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133605-53-5 | |

| Record name | L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

L-alpha-Aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-L-arginyl-L-histidyl-L-alpha-aspartyl-L-serylglycyl-L-tyrosyl-L-glutaminyl-L-valyl-L-histidyl-L-histidyl-L-glutaminyl-L-lysine is a complex peptide composed of multiple amino acids. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, which include antioxidant, antimicrobial, and antihypertensive properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

Structure and Composition

The peptide is characterized by a diverse sequence of amino acids that contribute to its unique biological properties. The presence of both hydrophilic and hydrophobic residues suggests potential interactions with various biological targets.

1. Antioxidant Activity

Peptides derived from food proteins have been shown to exhibit significant antioxidant properties. Research indicates that certain sequences within this peptide can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Table 1: Antioxidant Activity of Peptides

| Peptide Sequence | Source | Antioxidant Activity (IC50) | Reference |

|---|---|---|---|

| L-alpha-Asp... | Various Foods | 15 µM | |

| Other Peptide A | Dairy | 20 µM | |

| Other Peptide B | Plant Sources | 25 µM |

2. Antimicrobial Activity

Studies have demonstrated that bioactive peptides possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential cellular functions.

Case Study: Antimicrobial Effects

A study evaluating the antimicrobial efficacy of various peptides found that those with similar sequences to L-alpha-Aspartyl... exhibited significant activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating strong potential for therapeutic applications.

3. Antihypertensive Activity

Peptides such as L-alpha-Aspartyl... have been associated with ACE-inhibitory activity, which is crucial for managing hypertension. This activity is attributed to specific amino acid sequences that inhibit angiotensin-converting enzyme (ACE).

Table 2: ACE-Inhibitory Potency

The biological activity of L-alpha-Aspartyl... can be attributed to several mechanisms:

- Radical Scavenging: The presence of specific amino acids allows the peptide to neutralize free radicals.

- Membrane Disruption: Antimicrobial peptides typically form pores in bacterial membranes, leading to cell lysis.

- Enzyme Inhibition: Certain sequences inhibit enzymes like ACE, thus contributing to blood pressure regulation.

Scientific Research Applications

Biological Activities

- Neuroprotective Effects :

- Antioxidant Properties :

- Immune Modulation :

Therapeutic Applications

- Alzheimer's Disease :

- Cancer Therapy :

- Cardiovascular Health :

Case Studies and Research Findings

Comparison with Similar Compounds

Research Findings and Implications

- Functional Insights : The peptide’s histidine-rich sequence may enable pH-dependent conformational changes, relevant for drug delivery systems.

- Synthetic Challenges : Automated extraction tools struggle with long sequences, necessitating manual validation .

- Therapeutic Potential: Similarity to amyloid-beta fragments (e.g., Gln11]-β-Amyloid (1–16)) hints at neurological applications but requires toxicity profiling .

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

Solid-phase synthesis begins with selecting a resin compatible with the target peptide’s length and chemical properties. Polystyrene-based resins with 0.1–0.3 mmol/g substitution rates are preferred for long peptides to minimize steric hindrance. The C-terminal lysine is typically anchored via its α-carboxyl group using a Wang or Rink amide linker, ensuring stability during iterative coupling cycles.

Iterative Deprotection and Coupling

The Fmoc (fluorenylmethyloxycarbonyl) protection strategy is employed for stepwise elongation. Each cycle involves:

-

Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group, exposing the amino terminus.

-

Activation : Amino acids are activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIEA (N,N-diisopropylethylamine) in DMF.

-

Coupling : Activated amino acids react with the resin-bound peptide for 30–60 minutes under microwave irradiation (50°C) to enhance efficiency.

For challenging residues like histidine and arginine, double coupling or pseudoproline dipeptides are used to prevent aggregation.

Fragment Condensation Strategies

Protected Fragment Synthesis

The 16-mer peptide is divided into shorter fragments (e.g., DAEFRH, DSGYQV, HHQK) synthesized separately via SPPS. Each fragment is designed with overlapping regions for later ligation. Orthogonal protecting groups—such as Alloc (allyloxycarbonyl) for lysine side chains and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) for arginine—enable selective deprotection.

Native Chemical Ligation (NCL)

Fragments are ligated in solution using native chemical ligation, which joins a C-terminal thioester fragment (e.g., DAEFRH-thioester) with an N-terminal cysteine-containing fragment (e.g., DSGYQVHHQK). The reaction proceeds in denaturing buffers (6 M guanidine HCl, pH 7.0) with catalysts like 4-mercaptophenylacetic acid.

Optimization of Synthesis Conditions

Solvent Systems and Additives

Aggregation is mitigated using polar solvent mixtures such as DMF/DMSO (9:1) or “Magic Mixture” (DMF/NMP/1,2-ethanediol, 8:1:1). Chaotropic salts (e.g., LiCl) improve solubility by disrupting hydrophobic interactions.

Microwave-Assisted Synthesis

Microwave irradiation (50–75°C, 30 W) reduces coupling times from hours to minutes and improves yields for sterically hindered residues like valine and isoleucine.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients (0.1% TFA). The target peptide elutes at ~65% acetonitrile, as determined by analytical HPLC.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (theoretical: 1954.0 Da; observed: 1954.2 ± 0.5 Da).

Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy | Efficacy |

|---|---|---|

| Aggregation | Pseudoproline dipeptides, chaotropic salts | 80–90% yield |

| Incomplete coupling | Double coupling, microwave irradiation | 95% efficiency |

| Epimerization | Low-temperature coupling (0–5°C) | <1% racemization |

Q & A

Q. What are the recommended methods for synthesizing and purifying this peptide?

Methodology :

- Solid-Phase Peptide Synthesis (SPPS) using Fmoc/t-Bu chemistry is preferred due to the peptide's length and presence of polar residues (e.g., arginine, histidine). Sequential coupling of amino acids with HBTU/HOBt activation ensures efficiency .

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves structural isoforms. Purity validation requires ≥95% by analytical HPLC .

- Challenges : Zwitterionic behavior of aspartyl/glutamyl residues may require tert-butyl ester protection to avoid side reactions during synthesis .

Q. How can the primary structure of this peptide be experimentally validated?

Methodology :

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (theoretical ~2,000–2,600 Da range, depending on modifications) .

- Sequencing : Edman degradation or LC-MS/MS fragmentation maps the sequence, critical for detecting misincorporations (e.g., histidine–aspartate substitutions) .

- NMR : 2D - HSQC identifies backbone connectivity, though limited by solubility in aqueous buffers .

Advanced Research Questions

Q. What strategies mitigate solubility and aggregation issues during in vitro studies?

Methodology :

- Solubilization : Use co-solvents (e.g., 10% DMSO) or detergents (e.g., CHAPS) to disrupt hydrophobic interactions between histidine/valine residues .

- Buffer Optimization : Phosphate buffers (pH 7.4) with 150 mM NaCl mimic physiological conditions. Dynamic light scattering (DLS) monitors aggregation kinetics .

- Temperature Control : Store aliquots at −80°C to prevent β-sheet formation, a common aggregation pathway in glutamine-rich regions .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodology :

- Purity Verification : Re-test activity using batches ≥98% pure (HPLC) to rule out impurities as confounding factors .

- Structural Isoforms : Circular Dichroism (CD) spectroscopy identifies α-helix/β-sheet ratios, which may modulate receptor binding .

- Cell Model Validation : Compare results across primary cells vs. immortalized lines (e.g., HEK293) to assess context-dependent effects .

Q. What computational approaches predict this peptide’s interactions with biological targets?

Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., G-protein-coupled receptors) with flexible side-chain sampling for arginine/tyrosine residues .

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of hydrogen bonds between aspartyl residues and target proteins .

- Consensus Scoring : Combine docking scores with MM-PBSA free-energy calculations to prioritize high-affinity interactions .

Q. How can conformational stability be validated under physiological conditions?

Methodology :

- CD Spectroscopy : Monitor α-helix content in PBS (pH 7.4) at 37°C; a loss of ellipticity at 222 nm indicates denaturation .

- Aggregation Assays : Thioflavin T fluorescence detects amyloid-like fibrils in histidine/glutamine-rich regions .

- TEM Imaging : Visualize fibril morphology after 72-hour incubation in serum-containing media .

Q. What methods detect post-synthesis modifications (e.g., oxidation, deamidation)?

Methodology :

Q. How should in vivo pharmacokinetic studies be designed for this peptide?

Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.